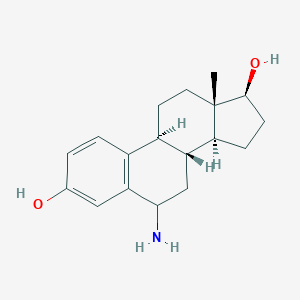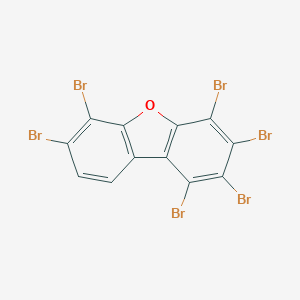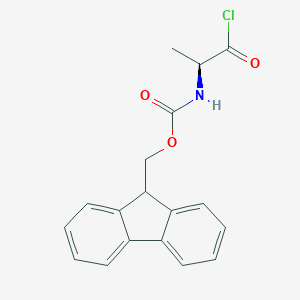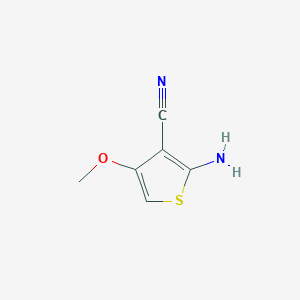![molecular formula C15H19NO4S B027287 N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester CAS No. 81110-05-6](/img/structure/B27287.png)
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester
描述
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylthio group, a phenylpropyl backbone, and a glycine methyl ester moiety. It is often studied for its potential therapeutic properties and its role in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of a phenylpropylamine derivative with an acetylthio compound under controlled conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with glycine methyl ester using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetylthio group, yielding a simpler derivative.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of conditions related to enzyme inhibition and modulation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylthio group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine ethyl ester
- N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]alanine methyl ester
- N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]valine methyl ester
Uniqueness
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylthio group is particularly notable for its ability to form covalent bonds with enzyme active sites, making it a valuable compound in enzyme inhibition studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQJPPJIRYFBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)








